Taiwanhomoflavone A

Description

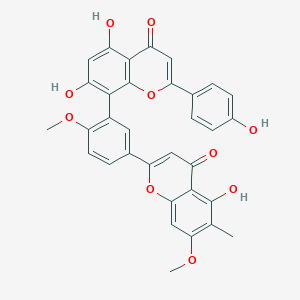

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-6-methyl-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-14,34-36,39H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHVWUXJPKVWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Taiwanhomoflavone A from Cephalotaxus wilsoniana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taiwanhomoflavone A, a novel C-methylated biflavone isolated from the stem of Cephalotaxus wilsoniana, has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its source, isolation, characterization, and cytotoxic properties. Detailed experimental protocols, quantitative data, and a proposed mechanism of action involving key signaling pathways are presented to support further research and drug development efforts.

Introduction

Cephalotaxus wilsoniana, a coniferous shrub native to Taiwan, is a known source of various bioactive compounds. Among these, this compound has emerged as a promising candidate for anticancer research due to its potent cytotoxic effects. This biflavone's unique C-methylated structure distinguishes it from other flavonoids and may contribute to its biological activity. This document serves as a technical resource, consolidating available data and methodologies to facilitate further investigation into the therapeutic potential of this compound.

Isolation and Characterization

This compound is isolated from the ethanolic extract of the stem of Cephalotaxus wilsoniana through bioassay-guided fractionation.[1] The structure of this C-methylated biflavone has been elucidated using various spectroscopic techniques.

Experimental Protocols

2.1.1. Extraction and Bioassay-Guided Fractionation

A standardized protocol for the isolation of this compound involves the following steps. This method is based on general principles of bioassay-guided fractionation for natural products.

-

Plant Material Collection and Preparation: The stems of Cephalotaxus wilsoniana are collected, air-dried, and pulverized.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Bioassay: Each fraction is tested for its cytotoxic activity against a panel of cancer cell lines to identify the most active fraction. The chloroform and ethyl acetate fractions typically exhibit the highest activity.

-

Chromatographic Purification: The most active fraction(s) are subjected to repeated column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

2.1.2. Structural Characterization

The structure of this compound is confirmed through the following spectroscopic methods:

-

UV Spectroscopy: The UV spectrum is recorded in methanol to determine the absorption maxima, which are characteristic of the flavone chromophore.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra are recorded to elucidate the detailed structure, including the placement of the C-methyl group and the linkage of the two flavone units.

Spectroscopic Data

While the complete raw data from the original publication is not available, the following represents the types of data obtained for structural elucidation.

| Technique | Observed Characteristics |

| UV (MeOH) λmax (nm) | Characteristic peaks for a biflavone structure. |

| FAB-MS m/z | [M+H]+ ion corresponding to the molecular formula C31H20O10. |

| 1H-NMR (CDCl3, ppm) | Signals corresponding to aromatic protons, methoxy groups, and a C-methyl group. |

| 13C-NMR (CDCl3, ppm) | Resonances for all carbons, confirming the biflavone skeleton and substituents. |

Cytotoxic Activity

This compound has demonstrated significant dose-dependent cytotoxic activity against several human cancer cell lines.[1]

Quantitative Data

The efficacy of this compound is quantified by its ED50 value, the concentration at which it inhibits 50% of cell growth.

| Cell Line | Cancer Type | ED50 (µg/mL) [1] |

| KB | Nasopharynx Epidermoid Carcinoma | 3.4 |

| COLO-205 | Colon Carcinoma | 1.0 |

| Hepa-3B | Hepatoma | 2.0 |

| Hela | Cervix Tumor | 2.5 |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is typically determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (KB, COLO-205, Hepa-3B, Hela) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µg/mL) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the ED50 value is determined from the dose-response curve.

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of this compound has not been fully elucidated, based on studies of structurally related biflavonoids, a putative mechanism involving the induction of apoptosis through the modulation of key signaling pathways can be proposed.

Apoptosis Induction via the Intrinsic Pathway

It is hypothesized that this compound induces apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.

Modulation of MAPK and PI3K/Akt Signaling Pathways

Flavonoids are known to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. It is plausible that this compound exerts its cytotoxic effects by inhibiting pro-survival signals from these pathways, thereby sensitizing cancer cells to apoptosis.

Conclusion and Future Directions

This compound, a C-methylated biflavone from Cephalotaxus wilsoniana, exhibits potent cytotoxic activity against a variety of human cancer cell lines. This technical guide has summarized the available information on its isolation, characterization, and biological activity, and has provided standardized experimental protocols to aid in future research. The proposed mechanisms of action, involving the induction of apoptosis and modulation of key cancer-related signaling pathways, warrant further investigation. Future studies should focus on elucidating the precise molecular targets of this compound, its in vivo efficacy in preclinical animal models, and its potential for synergistic effects with existing chemotherapeutic agents. A thorough understanding of its pharmacological properties will be crucial for its development as a potential anticancer drug.

References

The Biosynthesis of Taiwanhomoflavone A: A Technical Guide for Researchers

Disclaimer: The complete, officially published chemical structure of Taiwanhomoflavone A could not be definitively ascertained from the available literature at the time of this writing. Based on information from multiple phytochemical databases and review articles, this compound is a C-methylated biflavone, likely with a 3',8''-linkage between two flavone monomers. This guide, therefore, presents a putative biosynthetic pathway based on this structural information and well-established principles of flavonoid and biflavonoid biosynthesis. All experimental protocols and quantitative data are provided as representative examples from related areas of study due to the absence of specific data for this compound.

Introduction

This compound is a C-methylated biflavonoid isolated from the stem of Cephalotaxus wilsoniana.[1][2] Biflavonoids, as dimers of flavonoid units, often exhibit enhanced biological activities compared to their monomeric counterparts, making them attractive targets for drug discovery and development. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the generation of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, including the key enzymatic steps, relevant experimental protocols, and a summary of related quantitative data.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Flavonoid Monomers: Synthesis of the basic flavone skeletons from primary metabolites.

-

Modification of the Monomers: C-methylation of the flavone backbone.

-

Dimerization: Oxidative coupling of two C-methylated flavone monomers to form the final biflavonoid structure.

Stage 1: Biosynthesis of the Flavone Monomers

The biosynthesis of the flavone monomers of this compound is proposed to follow the well-established general phenylpropanoid and flavonoid pathways.[3]

The pathway commences with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA in three steps:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

Subsequently, the flavonoid backbone is assembled and modified:

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to the flavanone, naringenin.

-

Flavone synthase (FNS): Introduces a double bond between C2 and C3 of the C-ring of naringenin to form the flavone, apigenin. Depending on the plant species, this can be catalyzed by a soluble Fe2+/2-oxoglutarate-dependent dioxygenase (FNSI) or a membrane-bound cytochrome P450 enzyme (FNSII).

Further hydroxylation of the B-ring of apigenin by flavonoid 3'-hydroxylase (F3'H) or flavonoid 3',5'-hydroxylase (F3'5'H) can lead to other flavone monomers like luteolin. The exact hydroxylation pattern of the monomers of this compound would dictate the specific hydroxylases involved.

Stage 2: C-Methylation of the Flavone Monomers

A key feature of this compound is its C-methylation. This reaction involves the direct attachment of a methyl group from S-adenosyl-L-methionine (SAM) to a carbon atom of the flavonoid ring. This is catalyzed by a C-methyltransferase. C-methylation often occurs at the 6 or 8 positions of the A-ring of flavonoids.

Stage 3: Dimerization to this compound

The final step in the biosynthesis of this compound is the oxidative coupling of two C-methylated flavone monomers. This is proposed to be catalyzed by a cytochrome P450 monooxygenase. In the biosynthesis of other biflavonoids, such as amentoflavone from two molecules of apigenin, enzymes from the CYP90J family have been implicated in catalyzing this C-C bond formation.[4] The reaction likely proceeds via a radical-mediated mechanism where the P450 enzyme abstracts a hydrogen atom from each monomer, and the resulting radicals then couple to form the biflavonoid. Given that this compound is likely a 3',8''-biflavone, this coupling would occur between the 3' position of the B-ring of one monomer and the 8'' position of the A-ring of the second monomer.

Experimental Protocols

Detailed experimental protocols for the biosynthesis of this compound are not available. However, the following are representative methodologies for key experimental procedures that would be necessary to elucidate and characterize this pathway.

Enzyme Assays for Cytochrome P450-Mediated Dimerization

This protocol is adapted from studies on other CYP450 enzymes involved in phenol coupling.

Objective: To determine the catalytic activity of a candidate cytochrome P450 enzyme in the dimerization of C-methylated flavone monomers.

Materials:

-

Microsomes prepared from a heterologous expression system (e.g., yeast or insect cells) expressing the candidate CYP450 gene from Cephalotaxus wilsoniana.

-

NADPH-cytochrome P450 reductase.

-

C-methylated flavone substrate.

-

NADPH.

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Quenching solution (e.g., ethyl acetate).

-

HPLC-MS system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, microsomes (containing the CYP450 and reductase), and the C-methylated flavone substrate.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate for a defined period (e.g., 60 minutes) with shaking.

-

Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC-MS to identify and quantify the formation of this compound.

Analysis of Flavonoids by HPLC-ESI-MS

Objective: To identify and quantify flavonoid intermediates and the final product, this compound, in plant extracts or enzyme assay mixtures.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with an Electrospray Ionization (ESI) Mass Spectrometer (MS).

-

C18 reverse-phase column.

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

Gradient Elution Program:

| Time (min) | % Solvent B |

| 0 | 10 |

| 30 | 90 |

| 35 | 90 |

| 40 | 10 |

| 45 | 10 |

MS Parameters:

-

Ionization mode: Negative ESI.

-

Scan range: m/z 100-1000.

-

Data acquisition: Full scan and tandem MS (MS/MS) for structural elucidation.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not available in the literature. However, data from studies on the heterologous production of flavonoids and biflavonoids can provide a benchmark for potential yields.

| Compound | Host Organism | Precursor | Titer | Reference |

| Naringenin | E. coli | Glucose | 29 mg/L | [5] |

| Naringenin | E. coli | Glucose + Cerulenin | 84 mg/L | [5] |

| Amentoflavone | E. coli | L-tyrosine | 4.75 mg/L | [6] |

This table summarizes reported titers for a flavonoid precursor (naringenin) and a related biflavonoid (amentoflavone) in engineered microbial systems.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a logical framework based on our current understanding of flavonoid and biflavonoid biosynthesis. The pathway begins with the general phenylpropanoid pathway, proceeds through the formation and C-methylation of flavone monomers, and culminates in a cytochrome P450-catalyzed dimerization.

Future research should focus on:

-

Definitive Structure Elucidation: Confirming the exact chemical structure of this compound is paramount.

-

Gene Discovery: Identifying the specific genes from Cephalotaxus wilsoniana that encode the C-methyltransferases and the cytochrome P450 enzyme responsible for dimerization.

-

Enzyme Characterization: In-depth kinetic analysis of the identified enzymes to understand their substrate specificity and catalytic mechanisms.

-

Metabolic Engineering: Utilizing the identified genes to reconstruct the biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli, for sustainable production of this compound and its derivatives.

Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this and other medicinally important biflavonoids.

References

- 1. A Novel Cytotoxic C-Methylated Biflavone from the Stem of Cephalotaxus wilsoniana [jstage.jst.go.jp]

- 2. A novel cytotoxic C-methylated biflavone from the stem of Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of Taiwanhomoflavone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural abundance, isolation, and quantification of Taiwanhomoflavone A, a bioactive homoisoflavonoid. Primarily found in the stems of Dracaena cambodiana, this compound, also known as cambodianol, has demonstrated significant cytotoxic activities, making it a person of interest for oncological research and drug development. This document details the known concentrations of related flavonoids in Dracaena species, outlines established experimental protocols for extraction and isolation, and discusses the potential signaling pathways implicated in its biological activity.

Introduction

This compound, scientifically identified as cambodianol, is a homoisoflavonoid that has been isolated from the stems of the medicinal plant Dracaena cambodiana. Homoisoflavonoids are a subclass of flavonoids characterized by a 16-carbon skeleton. Preliminary studies have highlighted the potent cytotoxic effects of this compound against various cancer cell lines, sparking interest in its potential as a therapeutic agent. This guide aims to consolidate the current knowledge on the natural occurrence of this compound to aid researchers in its extraction, quantification, and further investigation.

Natural Abundance of this compound and Related Flavonoids

While specific quantitative data for the natural abundance of this compound (cambodianol) in various tissues of Dracaena cambodiana under natural conditions is not extensively documented in publicly available literature, studies on the flavonoid content of Dracaena species provide valuable context. Research on the tissue culture of Dracaena cambodiana has yielded quantitative data for several major flavonoids, offering a baseline for understanding the biosynthetic potential of this plant.

| Compound | Plant Source | Plant Part | Concentration (mg/L) in Tissue Culture | Citation |

| 4,4'-dihydroxy-2-methoxydihydrochalcone | Dracaena cambodiana | Tissue Culture | 15.70 | [1] |

| 4,4'-dihydroxy-2,6-dimethoxydihydrochalcone | Dracaena cambodiana | Tissue Culture | 7.10 | [1] |

| (2S)-7,3'-dihydroxy-4'-methoxyflavane | Dracaena cambodiana | Tissue Culture | 57.23 | [1] |

It is important to note that the concentrations in tissue culture may not directly reflect the levels in mature, naturally grown plants. However, the stems of Dracaena cambodiana are consistently reported as the primary source for the isolation of cambodianol[2].

Experimental Protocols

Extraction and Isolation of this compound (Cambodianol)

The following protocol is a synthesized methodology based on established procedures for the isolation of homoisoflavonoids from Dracaena cambodiana stems[3].

Workflow for Extraction and Isolation:

Caption: Workflow for the extraction and isolation of cambodianol.

Methodology:

-

Plant Material Preparation: Air-dry the stems of Dracaena cambodiana and grind them into a coarse powder.

-

Extraction: Exhaustively extract the powdered plant material (e.g., 13.3 kg) with 95% ethanol (3 x 50 L) at room temperature for three weeks[3].

-

Filtration and Concentration: Filter the ethanol extract and concentrate the filtrate under reduced pressure to remove the solvent.

-

Solvent Partitioning: Suspend the crude extract in water and successively partition with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with homoisoflavonoids.

-

Column Chromatography: Subject the ethyl acetate fraction to repeated column chromatography on silica gel using a gradient of petroleum ether-acetone. Further purification can be achieved using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) eluent, followed by another round of silica gel chromatography with a chloroform-methanol (30:1) eluent to yield pure cambodianol[3].

Structural Elucidation

The structure of this compound (cambodianol) has been determined using a combination of spectroscopic techniques[2]:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments to elucidate the complete chemical structure and stereochemistry.

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy: To identify functional groups and the chromophore system.

Quantification

A validated high-performance liquid chromatography (HPLC) method for the precise quantification of this compound is crucial for drug development and quality control. While a specific validated method for cambodianol is not detailed in the reviewed literature, a general approach for flavonoid quantification can be adapted and validated.

Proposed HPLC-UV Method for Quantification:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by acquiring the UV spectrum of a purified standard of this compound.

-

Quantification: Based on a calibration curve generated using a certified reference standard of this compound.

-

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Biological Activity and Potential Signaling Pathways

This compound (cambodianol) has demonstrated significant cytotoxic activity against several human cancer cell lines[2][4][5].

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Citation |

| K562 | Chronic Myelogenous Leukemia | 1.4 | [2][5] |

| SGC-7901 | Human Gastric Cancer | 2.9 | [2] |

| SMMC-7721 | Human Hepatoma | 2.9 | [4] |

While the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated, studies on other homoisoflavonoids from Dracaena species provide some insights. For instance, loureirin D, a homoisoflavonoid from Dracaena cochinchinensis, has been shown to inhibit the IL-6/STAT3/NF-κB signaling pathway[4]. This pathway is a critical regulator of inflammation and cell proliferation and is often dysregulated in cancer. It is plausible that this compound may also modulate this or other related signaling pathways to induce cancer cell death.

Hypothesized Signaling Pathway Inhibition by this compound:

Caption: Hypothesized inhibition of the IL-6/STAT3/NF-κB pathway.

Further research is warranted to definitively identify the molecular targets and signaling cascades affected by this compound.

Conclusion

This compound (cambodianol) is a promising natural product with significant cytotoxic properties. Its primary natural source is the stems of Dracaena cambodiana. This guide provides a foundational understanding of its natural abundance, detailed protocols for its extraction and isolation, and insights into its biological activities. The development and validation of a robust quantitative analytical method are critical next steps for advancing the research and potential therapeutic application of this compound. Elucidating the specific signaling pathways modulated by this compound will be instrumental in understanding its mechanism of action and its potential as a novel anticancer agent.

References

Unveiling the Anticancer Potential of Taiwanhomoflavone A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone A, a C-methylated biflavone isolated from the stem of Cephalotaxus wilsoniana, has demonstrated notable cytotoxic effects against a range of human cancer cell lines.[1] As a member of the flavonoid family, it belongs to a class of plant-derived polyphenolic compounds recognized for their diverse pharmacological activities, including significant anticancer properties.[2][3][4] Flavonoids are known to modulate various cellular processes in cancer cells, such as inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with key signaling pathways that govern cell proliferation and survival.[3][4] This technical guide provides a comprehensive overview of the known anticancer activities of this compound, details the experimental methodologies used to assess these properties, and explores the likely molecular mechanisms of action based on the broader understanding of flavone-induced anticancer effects.

Quantitative Analysis of Cytotoxicity

Initial bioassay-directed fractionation studies have established the cytotoxic profile of this compound across several human cancer cell lines. The effective dose 50 (ED50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | ED50 (µg/mL) |

| KB | Epidermoid Carcinoma (Nasopharynx) | 3.4 |

| COLO-205 | Colon Carcinoma | 1.0 |

| Hepa-3B | Hepatoma | 2.0 |

| Hela | Cervix Tumor | 2.5 |

| Data sourced from Kuo et al., 2000.[1] |

Inferred Mechanisms of Anticancer Action

While detailed mechanistic studies on this compound are limited, the extensive research on flavonoids provides a strong basis for inferring its potential modes of action. The primary anticancer mechanisms attributed to flavones include the induction of apoptosis, cell cycle arrest, and modulation of critical intracellular signaling pathways.

Induction of Apoptosis

Flavonoids are well-documented inducers of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[2][3][5]

-

Intrinsic Pathway : This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspase enzymes, ultimately leading to programmed cell death.[3] It is plausible that this compound, like other flavones, disrupts mitochondrial membrane potential and modulates the expression of Bcl-2 family proteins to trigger this cascade.[3][5]

-

Extrinsic Pathway : This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, which directly activates the caspase cascade.[3]

The interplay between these pathways often determines the apoptotic fate of the cancer cell upon treatment with a flavonoid.

Cell Cycle Arrest

Flavonoids can interfere with the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4][6] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[6] Arrest can occur at various phases, most commonly at the G2/M or G1/S checkpoints, providing an opportunity for the cell to undergo apoptosis.

Modulation of Signaling Pathways

Several signaling pathways that are frequently dysregulated in cancer are known targets of flavonoids.[7][8][9] These pathways play a crucial role in cell growth, proliferation, survival, and metastasis.

-

MAPK/ERK Pathway : This pathway is central to the regulation of cell growth and division. Flavones have been shown to inhibit the phosphorylation of key proteins in this pathway, such as ERK, thereby impeding cancer cell proliferation.[5][7]

-

PI3K/Akt/mTOR Pathway : This is a critical survival pathway that is often overactive in cancer. Flavonoids can inhibit this pathway, leading to decreased cell survival and the induction of apoptosis and autophagy.[7][10]

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the research of this compound's anticancer properties.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.

-

MTT Incubation : After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization : The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO.

-

Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The ED50 or IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment : Cells are treated with this compound at predetermined concentrations for a specific time.

-

Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining : Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis : The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting : Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation : Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

-

Staining : The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry Analysis : The DNA content of the cells is measured by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of specific proteins in a signaling pathway.

-

Protein Extraction : Following treatment with this compound, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, cleaved caspase-3). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations of Pathways and Workflows

Signaling Pathways

References

- 1. A novel cytotoxic C-methylated biflavone from the stem of Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Flavone Constituent from Myoporum bontioides Induces M-Phase Cell Cycle Arrest of MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 9. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.uniroma1.it [iris.uniroma1.it]

Cytotoxicity of Taiwanin A Against Cancer Cell Lines: A Technical Guide

Disclaimer: Initial searches for "Taiwanhomoflavone A" did not yield specific scientific literature. However, extensive research is available on "Taiwanin A," a lignan isolated from Taiwania cryptomerioides, which exhibits significant cytotoxicity against cancer cell lines. This guide will focus on the well-documented cytotoxic effects of Taiwanin A.

This technical guide provides an in-depth overview of the cytotoxic properties of Taiwanin A against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The guide details the quantitative data on its efficacy, the experimental protocols used to assess its activity, and the underlying molecular signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic effects of Taiwanin A have been evaluated against several cancer cell lines. The following table summarizes the key quantitative data, focusing on its impact on cell viability and the induction of apoptosis.

| Cancer Cell Line | Assay Type | Key Findings | Reference |

| MCF-7 (Breast Cancer) | MTT Assay | Time-dependent decrease in cell viability. | [1] |

| MCF-7 (Breast Cancer) | Flow Cytometry | Induction of G2/M cell-cycle arrest. | [1] |

| MCF-7 (Breast Cancer) | Fluorescence Microscopy | Increased percentage of apoptotic cells with condensed chromatin and fragmented nuclei. | [1] |

Experimental Protocols

This section outlines the detailed methodologies employed in the key experiments to evaluate the cytotoxicity of Taiwanin A.

Cell Culture and Treatment

Human breast cancer cells (MCF-7) were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics. The cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental purposes, cells were seeded in plates or dishes and allowed to adhere overnight before being treated with various concentrations of Taiwanin A for specified time periods.[1]

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a desired density.

-

After 24 hours of incubation, treat the cells with different concentrations of Taiwanin A.

-

Following the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis by Fluorescence Microscopy

Hoechst 33342 staining is utilized to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Protocol:

-

Grow cells on coverslips in a petri dish and treat them with Taiwanin A.

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Stain the cells with Hoechst 33342 solution for a short period in the dark.

-

Wash the cells again with PBS.

-

Mount the coverslips on microscope slides.

-

Observe the nuclear morphology of the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.[1]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Harvest the cells after treatment with Taiwanin A.

-

Wash the cells with cold PBS.

-

Fix the cells in cold 70% ethanol and store them at -20°C.

-

Before analysis, wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Signaling Pathways and Mechanisms of Action

Taiwanin A induces cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest. The underlying molecular mechanisms involve the modulation of specific signaling pathways.

Induction of Apoptosis via the p53 and FasL/Fas Pathway

Taiwanin A has been shown to induce apoptosis in MCF-7 breast cancer cells through a p53-dependent mechanism that activates the extrinsic FasL/Fas signaling pathway.[1] This process involves the upregulation of key pro-apoptotic proteins and the activation of the caspase cascade.

Caption: Taiwanin A-induced apoptotic signaling pathway.

Induction of G2/M Cell Cycle Arrest

In addition to inducing apoptosis, Taiwanin A causes cell cycle arrest at the G2/M phase in MCF-7 cells.[1] This is achieved by upregulating the expression of cell cycle inhibitors p21(Cip1) and p27(Kip1) and downregulating the levels of key G2/M checkpoint proteins, Cdk1-cyclin A/B.[1]

Caption: Taiwanin A-induced G2/M cell cycle arrest.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of Taiwanin A against cancer cell lines.

Caption: Experimental workflow for cytotoxicity assessment.

References

Taiwanhomoflavone A: A Literature Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone A is a C-methylated biflavone first isolated from the stem of the Taiwanese plum yew, Cephalotaxus wilsoniana.[1][2][3] As a member of the flavonoid family, a diverse group of plant secondary metabolites, it has garnered interest for its potential therapeutic applications. Flavonoids, in general, are known to possess a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its cytotoxic activities and potential mechanisms of action, with the aim of informing future research and drug development efforts. While direct studies on the specific molecular pathways targeted by this compound are limited, this review synthesizes the available data and extrapolates potential mechanisms based on the activities of structurally related flavonoids.

Core Data Presentation

The primary biological activity reported for this compound is its cytotoxicity against various human cancer cell lines. The available quantitative data for this compound and a related compound, Taiwanhomoflavone B, also isolated from Cephalotaxus wilsoniana, are summarized below.[7][8]

| Compound | Cell Line | Cell Type | ED50 (µg/mL) |

| This compound | KB | Nasopharyngeal Epidermoid Carcinoma | 3.4 |

| COLO-205 | Colon Carcinoma | 1.0 | |

| Hepa-3B | Hepatoma | 2.0 | |

| Hela | Cervical Carcinoma | 2.5 | |

| Taiwanhomoflavone B | KB | Oral Epidermoid Carcinoma | 3.8 |

| Hepa-3B | Hepatoma | 3.5 |

Table 1: Cytotoxic Activity of Taiwanhomoflavones.[1][2][3][7][8]

Experimental Protocols

Detailed experimental protocols for the isolation and cytotoxicity testing of this compound are not extensively described in the available literature abstracts. However, the compound was isolated from an ethanolic extract of Cephalotaxus wilsoniana through bioassay-directed fractionation, and its structure was determined using spectroscopic analysis.[1][2]

The general workflow for such a procedure is illustrated below.

Potential Signaling Pathways and Mechanism of Action

While specific signaling pathways modulated by this compound have not yet been elucidated, its demonstrated cytotoxic effects against multiple cancer cell lines suggest that it likely induces apoptosis, a common mechanism for flavonoid-mediated anticancer activity.[9][10][11][12] Based on studies of other flavones and biflavonoids, several key signaling pathways are likely targets. These include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.[13][14]

Flavonoids can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[15] The extrinsic pathway can be initiated by flavonoids through the upregulation of death receptors, leading to the activation of caspase-8.[15] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Given the potent cytotoxic (ED50 values in the low µg/mL range) nature of this compound, a hypothetical mechanism of action centered on the induction of apoptosis is proposed below. This model integrates common signaling nodes affected by anticancer flavonoids.

Furthermore, many flavonoids are known to exert anti-inflammatory effects by inhibiting key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[5][16] Given that chronic inflammation is a key factor in tumorigenesis, the potential anti-inflammatory properties of this compound warrant investigation. Flavonoids can also influence cell survival and proliferation through pathways like PI3K/Akt/mTOR.[17][18][19] The neuroprotective effects observed in other biflavonoids from Cephalotaxus species, mediated by the Nrf2/ARE pathway, also present another avenue for future research into the bioactivity of this compound.[1]

Conclusion and Future Directions

This compound is a C-methylated biflavone with demonstrated potent cytotoxic activity against a range of human cancer cell lines. While the precise molecular mechanisms and signaling pathways it modulates remain to be fully elucidated, its chemical structure and biological activity profile suggest that it likely functions as a pro-apoptotic agent, a common characteristic of anticancer flavonoids.

Future research should focus on:

-

Mechanism of Action Studies: Investigating the specific effects of this compound on apoptotic pathways, including the expression of Bcl-2 family proteins, caspase activation, and the involvement of death receptors.

-

Signaling Pathway Analysis: Profiling the impact of this compound on key cancer-related signaling cascades such as PI3K/Akt, MAPK, and NF-κB.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential.

-

Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to inform potential clinical applications.

A deeper understanding of the molecular pharmacology of this compound will be crucial for its potential development as a novel chemotherapeutic agent.

References

- 1. A Novel Cytotoxic C-Methylated Biflavone from the Stem of Cephalotaxus wilsoniana [jstage.jst.go.jp]

- 2. A novel cytotoxic C-methylated biflavone from the stem of Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ethnopharmacological review on the therapeutical properties of flavonoids and their mechanisms of actions: A comprehensive review based on up to date knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. A novel cytotoxic C-methylated biflavone, taiwanhomoflavone-B from the twigs of Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 12. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 17. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunomodulatory Effects of Flavonoids: Possible Induction of T CD4+ Regulatory Cells Through Suppression of mTOR Pathway Signaling Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Taiwanhomoflavone A from Cephalotaxus wilsoniana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taiwanhomoflavone A, a C-methylated biflavone isolated from the stem and leaves of Cephalotaxus wilsoniana, has demonstrated significant cytotoxic activities against various cancer cell lines.[1] This document provides detailed protocols for the extraction, isolation, and purification of this compound. The methodologies outlined are based on established phytochemical extraction techniques, including solvent extraction and column chromatography. Furthermore, this document elucidates the proposed signaling pathway for the cytotoxic action of this compound, offering valuable insights for cancer research and drug development.

Introduction

Cephalotaxus wilsoniana is a plant species known to produce a variety of bioactive secondary metabolites, including alkaloids and flavonoids.[2][3] Among these, this compound has emerged as a compound of interest due to its potent cytotoxic effects.[1] Bioassay-directed fractionation of ethanolic and chloroform extracts of C. wilsoniana has successfully led to the isolation of this novel biflavone.[1][4] Understanding the efficient extraction and purification of this compound is crucial for further pharmacological studies and potential therapeutic applications. This document provides a comprehensive guide for researchers to isolate this compound for laboratory and developmental purposes.

Extraction Protocols

Two primary methods for the extraction of this compound from Cephalotaxus wilsoniana are presented below: ethanolic extraction and chloroform extraction. The choice of method may depend on the plant part used (stem or leaves) and laboratory preferences.

Method 1: Ethanolic Extraction from Plant Stems

This protocol is based on the principle of bioassay-directed fractionation, where the cytotoxic activity of the fractions guides the isolation process.

Materials and Equipment:

-

Dried and powdered stems of Cephalotaxus wilsoniana

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Glassware (beakers, flasks)

Protocol:

-

Maceration: Soak the dried, powdered stem material of C. wilsoniana in 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Extraction: Allow the mixture to macerate for a period of 48-72 hours with occasional agitation to ensure thorough extraction.

-

Filtration: Filter the extract through a suitable filter paper to separate the plant residue from the ethanolic solution.

-

Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

-

Drying: Further dry the crude extract in a vacuum oven to remove any residual solvent.

-

Storage: Store the dried crude extract at 4°C for subsequent fractionation and purification.

Method 2: Chloroform Extraction from Plant Leaves

This protocol provides a direct method for the isolation of this compound from the leaves of C. wilsoniana.

Materials and Equipment:

-

Air-dried leaves of Cephalotaxus wilsoniana

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Acetone

-

Silica gel for column chromatography (70-230 mesh)

-

Chromatography column

-

Rotary evaporator

-

Glassware (beakers, flasks, fraction collection tubes)

Protocol:

-

Extraction: Extract the air-dried leaves (e.g., 1.04 kg) with chloroform at room temperature.[4] The plant material should be fully submerged in the solvent.

-

Filtration and Concentration: After a sufficient extraction period (e.g., 48-72 hours), filter the chloroform extract and concentrate it using a rotary evaporator to yield the crude chloroform extract (e.g., 35 g from 1.04 kg of leaves).[4]

-

Preparation for Chromatography: Dissolve the crude chloroform extract in a minimal amount of dichloromethane.

Purification by Silica Gel Column Chromatography

The following protocol details the purification of this compound from the crude extract obtained from either of the methods described above.

Protocol:

-

Column Packing: Prepare a silica gel slurry in dichloromethane and pack it into a glass chromatography column of appropriate dimensions.

-

Sample Loading: Carefully load the dissolved crude extract onto the top of the prepared silica gel column.

-

Elution: Elute the column with a solvent system of dichloromethane-acetone (1:1 v/v).[4]

-

Fraction Collection: Collect the eluate in fractions of a consistent volume.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Isolation and Crystallization: Combine the fractions containing the pure compound and concentrate them using a rotary evaporator. Allow the concentrated solution to stand for crystallization to obtain pure this compound (e.g., 9 mg from 35 g of crude extract).[4]

Quantitative Data Summary

The following table summarizes the quantitative data from the chloroform extraction method as reported in the literature.

| Parameter | Value | Reference |

| Starting Plant Material (Air-dried leaves) | 1.04 kg | [4] |

| Crude Chloroform Extract | 35 g | [4] |

| Yield of this compound | 9 mg | [4] |

| Extraction Yield (Crude Extract) | 3.37% | Calculated |

| Purification Yield (this compound) | 0.026% (of crude extract) | Calculated |

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Bioassay-Directed Fractionation

Bioassay-guided fractionation is a process where the separation and purification of compounds from a mixture are guided by assessing the biological activity of the resulting fractions.[1] For this compound, which exhibits cytotoxic properties, a cytotoxicity assay would be the appropriate bioassay.

General Protocol:

-

Perform an initial extraction of C. wilsoniana.

-

Subject the crude extract to a primary fractionation step (e.g., liquid-liquid partitioning or initial column chromatography).

-

Test the cytotoxic activity of each fraction against a panel of cancer cell lines (e.g., KB, COLO-205, Hepa-3B, Hela).[1]

-

Select the most active fraction for further separation.

-

Repeat the process of fractionation and bioassay until a pure, active compound (this compound) is isolated.

Signaling Pathway of Cytotoxicity

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This is achieved by the inhibition of the activated forms of extracellular signal-regulated kinase (ERK) and the ribosomal protein S6 kinase (S6), leading to a loss of phosphorylation of the Bcl-2 associated death promoter (BAD) protein.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the successful extraction and isolation of this compound from Cephalotaxus wilsoniana. The information on its cytotoxic mechanism of action further enhances its potential as a lead compound in cancer research. Researchers and drug development professionals can utilize these methods to obtain pure this compound for further investigation into its therapeutic properties.

References

- 1. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols for the Quantification of Taiwanhomoflavone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone A is a bioactive flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Structure of this compound

This compound is a C-methylated biflavone isolated from Cephalotaxus wilsoniana.[1] Its chemical structure is fundamental to developing specific and sensitive analytical methods.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for method development, including sample preparation and chromatographic separation. While specific experimental data for this compound is limited, its properties can be inferred from its biflavonoid structure.

| Property | Predicted Value/Information | Significance for Analysis |

| Molecular Formula | C31H20O10 | Determines the exact mass for mass spectrometry. |

| Molecular Weight | 552.5 g/mol | Used for calculating concentrations from mass. |

| LogP (Predicted) | 4.5 - 5.5 | Indicates high lipophilicity, suggesting good retention on reverse-phase HPLC columns and solubility in organic solvents. |

| pKa (Predicted) | Phenolic hydroxyl groups will have acidic pKa values. | Influences the choice of mobile phase pH to ensure the analyte is in a single ionic state for reproducible chromatography. |

| UV Absorption (Predicted) | Flavonoids typically exhibit two major absorption bands in the UV-visible region: Band I (300-400 nm) and Band II (240-280 nm). | Guides the selection of an appropriate wavelength for UV detection to maximize sensitivity. |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of flavonoids.[2][3] This method is suitable for routine analysis and quality control.

Experimental Protocol: HPLC-UV Quantification

1. Sample Preparation

-

Plant Material:

-

Dry the plant material (e.g., stems of Cephalotaxus wilsoniana) at 40°C and grind it into a fine powder.

-

Extract 1 g of the powdered material with 20 mL of methanol by ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.

-

-

Biological Matrix (Plasma/Serum):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., another flavonoid not present in the sample).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

-

2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 270 nm (Band II) and 340 nm (Band I) - monitor both and choose the one with better sensitivity and selectivity. |

3. Calibration and Quantification

-

Prepare a stock solution of this compound standard in methanol (1 mg/mL).

-

Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Inject each standard in triplicate to construct a calibration curve by plotting the peak area against the concentration.

-

Quantify this compound in samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (HPLC-UV)

The following table presents typical validation parameters for the HPLC-UV method for flavonoid quantification.

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (Recovery) | 95 - 105% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for complex matrices or low concentrations, LC-MS/MS is the method of choice.[4][5]

Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation

Follow the same sample preparation protocol as for HPLC-UV. The use of an internal standard, preferably a stable isotope-labeled version of this compound, is highly recommended.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-2 min: 20% B2-8 min: 20-80% B8-9 min: 80% B9-10 min: 80-20% B10-12 min: 20% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Predicted) | Precursor Ion (Q1): m/z 551.1 [M-H]⁻Product Ion (Q3): Fragment ions to be determined by infusion of a standard. A likely fragmentation would involve the cleavage of the bond linking the two flavonoid moieties. |

| Collision Energy | To be optimized using a standard solution of this compound. |

3. Calibration and Quantification

-

Prepare a stock solution of this compound standard in methanol (100 µg/mL).

-

Prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution.

-

Analyze the standards to construct a calibration curve based on the peak area ratio of the analyte to the internal standard.

-

Quantify this compound in samples using the calibration curve.

Quantitative Data Summary (LC-MS/MS)

The following table presents typical validation parameters for an LC-MS/MS method for flavonoid quantification.

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (Recovery) | 92 - 108% |

| Matrix Effect | To be assessed during method validation. |

Workflow and Pathway Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Proposed Total Synthesis of Taiwanhomoflavone A

For Researchers, Scientists, and Drug Development Professionals

Abstract: Taiwanhomoflavone A, a C-methylated biflavone isolated from Cephalotaxus wilsoniana, has demonstrated notable anticancer activity.[1] As of the date of this document, a specific total synthesis for this compound has not been published in peer-reviewed literature. This document outlines a detailed, proposed synthetic strategy based on established methodologies for the synthesis of related biflavonoid natural products. The central approach involves a Suzuki-Miyaura cross-coupling reaction to form the key C-C bond linking the two flavonoid moieties. This proposed route offers a modular and convergent strategy, which would be advantageous for the synthesis of analogues for structure-activity relationship (SAR) studies.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences by disconnecting the molecule at the C(3')-C(8'') biaryl bond, a common strategy in the synthesis of C-C linked biflavonoids. This disconnection yields two key flavonoid intermediates: a boronic acid or ester derivative of a protected apigenin-type monomer (Intermediate 1) and a halogenated, protected luteolin-type monomer (Intermediate 2) . Each of these monomers can be synthesized from commercially available starting materials through established flavonoid synthesis routes, such as those involving chalcone intermediates.

Proposed Synthetic Pathway Overview

The forward synthesis is designed in three main stages:

-

Stage 1: Synthesis of the protected, boronic ester-functionalized apigenin-type monomer (Intermediate 1) .

-

Stage 2: Synthesis of the protected, halogenated luteolin-type monomer (Intermediate 2) .

-

Stage 3: Suzuki-Miyaura cross-coupling of Intermediate 1 and Intermediate 2 , followed by global deprotection to yield this compound.

Experimental Protocols

The following protocols are proposed and are based on established synthetic methodologies for flavonoids and biflavonoids.[2][3][4] Optimization of reaction conditions may be necessary.

Synthesis of Intermediate 1 (Boronic Ester Monomer)

Step 1: Synthesis of Chalcone Precursor 1

-

Reaction: Claisen-Schmidt condensation of 2,4,6-trihydroxyacetophenone with 4-hydroxy-3-iodobenzaldehyde.

-

Protocol:

-

Dissolve 2,4,6-trihydroxyacetophenone (1.0 eq) and 4-hydroxy-3-iodobenzaldehyde (1.1 eq) in ethanol.

-

Add a 50% aqueous solution of potassium hydroxide (3.0 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Acidify the reaction mixture with cold, dilute HCl.

-

Collect the precipitated chalcone by filtration, wash with water, and dry.

-

Protect the phenolic hydroxyl groups using a suitable protecting group (e.g., methoxymethyl ether (MOM) or benzyl ether (Bn)) before proceeding to the next step.

-

Step 2: Oxidative Cyclization to form Protected Flavone 1

-

Reaction: Iodine-mediated oxidative cyclization of the protected chalcone.

-

Protocol:

-

Dissolve the protected chalcone (1.0 eq) in DMSO.

-

Add iodine (1.2 eq) to the solution.

-

Heat the reaction mixture at 120 °C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

-

Step 3: Miyaura Borylation to form Intermediate 1

-

Reaction: Palladium-catalyzed borylation of the aryl iodide.

-

Protocol:

-

To a solution of the protected flavone (1.0 eq) in dioxane, add bis(pinacolato)diboron (1.5 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.1 eq).

-

Degas the mixture and heat at 80 °C under a nitrogen atmosphere for 12 hours.

-

After cooling, filter the reaction mixture through celite and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield Intermediate 1 .

-

Synthesis of Intermediate 2 (Halogenated Monomer)

Step 1: Synthesis of Chalcone Precursor 2

-

Reaction: Claisen-Schmidt condensation of a suitably brominated 2,4,6-trihydroxyacetophenone with a protected 3,4-dihydroxybenzaldehyde.

-

Protocol:

-

Follow the procedure outlined in Section 3.1, Step 1, using the appropriately substituted acetophenone and benzaldehyde derivatives.

-

Ensure all phenolic hydroxyl groups are protected before proceeding.

-

Step 2: Oxidative Cyclization and Protection to form Intermediate 2

-

Reaction: Iodine-mediated oxidative cyclization followed by any necessary protecting group manipulation.

-

Protocol:

-

Follow the procedure outlined in Section 3.1, Step 2, to form the flavone core.

-

After cyclization, ensure the hydroxyl groups are protected with groups that are orthogonal to those used in Intermediate 1 to allow for selective deprotection if needed. This will yield Intermediate 2 .

-

Suzuki-Miyaura Coupling and Deprotection

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reaction: Palladium-catalyzed cross-coupling of Intermediate 1 and Intermediate 2 .

-

Protocol:

-

Combine Intermediate 1 (1.0 eq), Intermediate 2 (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as K₂CO₃ (3.0 eq) in a mixture of toluene, ethanol, and water.

-

Degas the mixture and heat to reflux under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography to obtain the protected biflavone.

-

Step 2: Global Deprotection

-

Reaction: Removal of all protecting groups to yield this compound.

-

Protocol:

-

The choice of deprotection conditions will depend on the protecting groups used. For example, benzyl ethers can be removed by catalytic hydrogenation (H₂, Pd/C). MOM ethers are typically removed under acidic conditions (e.g., HCl in methanol).

-

Dissolve the protected biflavone in a suitable solvent and treat with the appropriate deprotection reagents.

-

Monitor the reaction until all protecting groups are removed.

-

Work up the reaction mixture as appropriate for the chosen method.

-

Purify the final product by preparative HPLC to yield this compound.

-

Quantitative Data Summary

The following table summarizes the expected yields for each key step, based on analogous reactions reported in the literature for the synthesis of biflavonoids.[2][5] Actual yields may vary.

| Step | Reaction Type | Expected Yield (%) |

| Chalcone Synthesis | Claisen-Schmidt Condensation | 70-90 |

| Flavone Formation | Oxidative Cyclization | 50-70 |

| Miyaura Borylation | Palladium-catalyzed Borylation | 60-80 |

| Suzuki-Miyaura Coupling | Palladium-catalyzed Coupling | 40-60 |

| Global Deprotection | Acid/Base or Hydrogenolysis | 80-95 |

Signaling Pathway and Logical Relationships

The logical flow of the synthetic strategy is based on a convergent approach, where two complex fragments are synthesized independently and then coupled.

These detailed protocols provide a robust framework for the total synthesis of this compound, enabling further investigation into its biological properties and potential as a therapeutic agent.

References

Application Notes and Protocols for Taiwanhomoflavone A in In Vitro Cancer Cell Line Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro anti-cancer effects of Taiwanhomoflavone A, a C-methylated biflavone isolated from the stem of Cephalotaxus wilsoniana. The document includes available quantitative data on its cytotoxic activity, detailed protocols for key experimental assays, and a proposed mechanism of action based on current research.

Data Presentation: Cytotoxic Activity of this compound

This compound has demonstrated cytotoxic effects against a variety of human cancer cell lines. The following table summarizes the available effective dose (ED50) values. Further research is needed to establish a broader profile of IC50 values across a more comprehensive panel of cancer cell lines.

| Cell Line | Cancer Type | ED50 (µg/mL) |

| KB | Nasopharyngeal Carcinoma | 3.4[1] |

| COLO-205 | Colon Carcinoma | 1.0[1] |

| Hepa-3B | Hepatoma | 2.0[1] |

| Hela | Cervical Cancer | 2.5[1] |

Proposed Mechanism of Action: Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

While direct studies on the signaling pathway of this compound are limited, research on a closely related isomeric flavonoid, referred to as Flavone A, suggests a likely mechanism of action. Flavone A has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[2] This process is initiated by the inhibition of key survival signaling molecules, leading to the activation of the apoptotic cascade.

The proposed signaling pathway for this compound, based on the action of Flavone A, involves the following key steps:

-

Inhibition of ERK and S6 Phosphorylation : this compound is thought to suppress the phosphorylation of Extracellular signal-regulated kinase (ERK) and Ribosomal protein S6 (S6), two crucial proteins in cell survival and proliferation pathways.

-

Dephosphorylation of BAD : The inhibition of ERK and S6 signaling leads to the dephosphorylation of the pro-apoptotic protein Bcl-2-associated death promoter (BAD).

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : Dephosphorylated BAD translocates to the mitochondria, where it inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL. This disruption of the mitochondrial membrane potential leads to the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation : Cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-cancer effects of this compound.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Protocol:

-